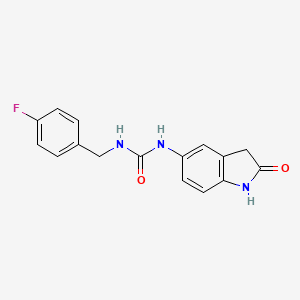

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFDWDOUJFEFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 4-fluorobenzylamine with an isocyanate derivative of 2-oxoindoline. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific methods would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is with a molecular weight of approximately 299.29 g/mol. The compound features a fluorobenzyl group attached to an indolinone moiety, which is significant for its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an interesting subject for drug development.

Anti-Cancer Activity

Numerous studies have explored the anti-cancer potential of compounds related to this compound. For instance, research indicates that derivatives of indolinone exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A comparative analysis can be seen in the following table:

Neuroprotective Effects

The neuroprotective properties of indolinone derivatives are also noteworthy. Studies suggest that these compounds can mitigate oxidative stress and reduce neuronal apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The following case study illustrates this application:

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study published in Frontiers in Pharmacology, researchers evaluated the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The compound demonstrated significant inhibition of amyloid-beta induced neurotoxicity, suggesting potential therapeutic benefits in Alzheimer's treatment .

Metabolic Stability and Pharmacokinetics

The metabolic stability of fluorinated compounds is a critical factor in drug design. The incorporation of fluorine into this compound has been shown to enhance its metabolic profile, leading to prolonged bioavailability in biological systems. Research has indicated that such modifications can lead to improved pharmacokinetic properties, making these compounds more effective as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea would depend on its specific biological targets. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-{[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]methyl}urea ()

- Molecular Formula : C₂₀H₂₁F₂N₃O₂

- Molecular Weight : 373.40 g/mol

- Key Substituents : Dual 4-fluorobenzyl groups, pyrrolidin-5-one ring.

- Comparison: The pyrrolidinone ring introduces a five-membered lactam, contrasting with the target compound’s six-membered indolinone. This difference may reduce ring strain and alter hydrogen-bonding capacity. The dual fluorobenzyl groups increase lipophilicity (ClogP ~3.2) compared to the target compound’s single fluorobenzyl group (ClogP ~2.5, estimated) .

BP 3125: 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea ()

- Molecular Formula : C₂₅H₃₃FN₃O₂

- Molecular Weight : 438.56 g/mol

- Key Substituents : 4-Isobutoxybenzyl, 1-methylpiperidin-4-yl.

- The piperidinyl group introduces a basic nitrogen, which may influence pharmacokinetics (e.g., metabolic stability) compared to the target compound’s neutral indolinone .

Indomethacin-like Compounds ()

- Examples :

- 1-(4-Fluorobenzyl)-5-methoxy-2-methylindole-3-acetic acid

- Indomethacin heptyl ester

- Comparison: These compounds feature acetic acid or ester functionalities instead of urea linkages. NMR-derived chemical shift perturbation (CSP) data indicate negligible ShcPTB structural impact for these analogues, suggesting the target compound’s urea and indolinone groups may confer unique binding properties .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Key Structural Features |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea | C₁₆H₁₂FN₃O₂ | 297.29 | ~2.5 | Bicyclic indolinone, single fluorobenzyl |

| 1-(4-Fluorobenzyl)-3-{[...]methyl}urea | C₂₀H₂₁F₂N₃O₂ | 373.40 | ~3.2 | Pyrrolidinone, dual fluorobenzyl |

| BP 3125 | C₂₅H₃₃FN₃O₂ | 438.56 | ~4.1 | Isobutoxybenzyl, piperidinyl |

| 1-(4-Fluorobenzyl)-5-methoxy-2-methylindole-3-acetic acid | C₁₉H₁₇FNO₃ | 330.35 | ~3.0 | Indole-acetic acid, methoxy |

Notes:

- The target compound’s lower molecular weight and logP suggest improved solubility compared to BP 3125 but reduced lipophilicity relative to the pyrrolidinone analogue.

- Rigidity from the indolinone may enhance target selectivity over flexible pyrrolidinone or piperidinyl systems .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorobenzyl and oxoindolinyl groups in its structure suggests unique chemical and biological properties that warrant detailed investigation.

- Molecular Formula : C₁₈H₁₆FN₃O₂

- Molecular Weight : 313.33 g/mol

- CAS Number : 1173054-34-6

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzylamine with an isocyanate derivative of 2-oxoindoline, often conducted in organic solvents such as dichloromethane or acetonitrile under reflux conditions. This method allows for the efficient production of the compound, which can then be purified through recrystallization or chromatography .

This compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, it has shown potential as an inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are important in neurodegenerative diseases .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and neurotoxicity. For example, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell death induced by neurotoxic agents. These studies often utilize cell lines such as SH-SY5Y to evaluate the compound's protective effects against oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Neuroprotective Study

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell death when exposed to beta-amyloid peptides. The mechanism was attributed to the compound's ability to modulate oxidative stress pathways and inhibit neuroinflammatory responses.

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, the compound was evaluated for its potential as a therapeutic agent against Alzheimer’s disease by measuring its inhibitory effects on AChE and BuChE. Results indicated that it exhibited competitive inhibition with IC50 values comparable to known inhibitors, suggesting its viability as a lead compound for further development .

Future Directions

The promising biological activities of this compound highlight its potential in drug development, particularly for neurodegenerative diseases. Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its neuroprotective effects.

- In Vivo Studies : Transitioning from in vitro models to animal studies to assess therapeutic efficacy and safety.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against target enzymes.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines or nucleophilic substitution of carbamoyl chlorides. For this compound:

- Step 1 : Synthesize the 2-oxoindolin-5-ylamine intermediate via reductive cyclization of nitro precursors or Pd-catalyzed coupling .

- Step 2 : React 4-fluorobenzyl isocyanate (or its carbamoyl chloride equivalent) with the indolinone amine under anhydrous conditions. Use a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:isocyanate) to minimize unreacted starting material. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers approach structural characterization of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and fluorobenzyl/indolinone moieties. -NMR can verify the fluorine substituent’s position (δ ~-115 ppm for para-fluorine) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water). Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the urea core, as seen in dispiro-piperidine analogs .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular weight (expected [M+H] ~354.1 g/mol).

Advanced Research Questions

Q. What in vitro models are suitable for evaluating biological activity, and how can receptor targeting be rationalized?

Methodological Answer: Given structural similarities to Pimavanserin (a 5-HT inverse agonist), prioritize serotonin receptor assays:

- Cell Lines : Use HEK-293 cells transfected with human 5-HT receptors. Measure cAMP inhibition or β-arrestin recruitment via luminescence assays .

- Dose-Response : Test concentrations from 1 nM to 10 µM. Include positive controls (e.g., ketanserin for 5-HT antagonism).

- Selectivity Screening : Cross-test against 5-HT, dopamine D, and adrenergic receptors to assess off-target effects .

Q. How can computational tools predict pharmacokinetic properties and resolve contradictory solubility data?

Methodological Answer:

- Solubility Prediction : Use SwissADME to estimate logP (predicted ~2.8) and aqueous solubility (~0.05 mg/mL). Compare with experimental data from shake-flask methods (pH 7.4 buffer) .

- Metabolic Stability : Run CYP450 inhibition assays (e.g., CYP3A4/2D6) using human liver microsomes. Complement with in silico tools like StarDrop to identify metabolic hotspots (e.g., fluorobenzyl oxidation) .

- Contradiction Resolution : If experimental solubility conflicts with predictions, consider polymorph screening (e.g., DSC/TGA for crystalline vs. amorphous forms) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the fluorobenzyl and indolinone moieties?

Methodological Answer:

- Fluorine Substitution : Compare para-fluorobenzyl (current compound) with meta- or ortho-fluoro analogs. Assess impacts on receptor binding via molecular docking (AutoDock Vina) and in vitro IC shifts .

- Indolinone Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 4) to enhance urea hydrogen-bonding. Evaluate via X-ray (as in dispiro-piperidine derivatives) and cellular potency .

- Data-Driven SAR : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the 2-oxoindolin-5-yl group?

Methodological Answer:

- Tautomer Analysis : Perform X-ray diffraction to confirm the lactam (2-oxo) form vs. enol tautomers. Compare bond lengths (C=O ~1.22 Å, C-N ~1.38 Å) with literature values for indolinones .

- Hydrogen Bonding : Map intermolecular H-bonds in the crystal lattice. Urea NH groups often form H-bonds with carbonyl oxygens, stabilizing specific tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.